[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol is a chemical compound characterized by its unique structural features and potential applications in various fields. It has the molecular formula and a molecular weight of approximately 215.67 g/mol. This compound is classified under piperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is synthesized from piperidine and difluoroethyl derivatives, commonly used as intermediates in pharmaceutical synthesis. Its structural attributes allow it to interact with biological targets, making it a subject of interest in drug development and chemical research.
The synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol typically involves several key steps:
This synthetic route can be optimized for scale, employing continuous flow reactors to enhance yield and purity while minimizing waste.
The molecular structure of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol can be represented as follows:
The compound features a piperidine ring with a difluoroethyl side chain and a hydroxymethyl group. The presence of fluorine atoms enhances its lipophilicity and potential bioactivity.
[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol undergoes various chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and catalyst selection to optimize yields and selectivity.
The mechanism of action for [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol involves its interaction with specific biological targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, influencing cellular processes through binding interactions that alter enzyme activity or receptor function.
[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol has several significant applications:
Fluorinated piperidine derivatives constitute a cornerstone of modern epigenetic drug discovery due to their ability to mimic peptide motifs while enhancing pharmacokinetic properties. The piperidine ring's chair conformation provides a rigid scaffold that presents functional groups in spatially defined orientations critical for binding to histone-modifying enzymes and reader domains. Specifically, the hydroxymethyl group in [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol serves as a hydrogen bond donor/acceptor capable of interacting with catalytic pockets of lysine methyltransferases (KMTs) or bromodomains [1] [5].
Incorporation of fluorinated alkyl chains significantly alters the molecule's electronic profile, enhancing binding specificity. The 2,2-difluoroethyl moiety induces a strong dipole moment and electrostatic potential gradients that complement the electron-rich environments of epigenetic targets. Research on analogous compounds like (1,2-dimethylpyrrolidin-2-yl)methanol (MW: 129.20 g/mol, LogP: 0.40) demonstrates how minor structural variations impact target engagement thermodynamics [2]. Fluorine substitution modulates ring pKa, thereby influencing the protonation state and hydrogen-bonding capacity of the tertiary nitrogen – a critical factor for ionic interactions with aspartate/glutamate residues in enzymatic pockets.
Table 1: Comparative Analysis of Fluorinated Piperidine/Pyrrolidine Derivatives in Epigenetic Research
Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donor Count | Estimated LogP |
---|---|---|---|---|
[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol | C₈H₁₅F₂NO | 179.21 | 1 | 0.85 |
(1,2-dimethylpyrrolidin-2-yl)methanol | C₇H₁₅NO | 129.20 | 1 | 0.40 [2] |
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine | C₉H₂₀N₂ | 156.27 | 1 | 1.27 [5] |
4-(2,2-Difluoroethylamino)phenol | C₈H₉F₂NO | 173.16 | 2 | 0.89 [4] |
The 2,2-difluoroethyl motif (–CH₂CF₂H) constitutes a critical pharmacophore in [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol, conferring distinct advantages in inhibitor design. This group serves as a bioisostere for ethyl esters, phosphate groups, and ethanolic moieties while exhibiting superior metabolic stability compared to non-fluorinated analogs. The geminal difluorination at C2 significantly reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by studies on 4-(2,2-difluoroethylamino)phenol (C₈H₉F₂NO, MW: 173.16 g/mol) where the difluoroethyl group demonstrated 4-fold enhanced microsomal stability versus its monofluoro counterpart [4].
Electronic effects induced by fluorine atoms substantially influence binding thermodynamics. The strong electron-withdrawing nature of fluorine atoms creates a polarized C–H bond (pKa ~26) with enhanced capacity for weak hydrogen bonding. This allows the 2,2-difluoroethyl group to participate in C–H···O/N interactions that conventional alkyl chains cannot achieve. Molecular modeling of related compounds reveals that the difluoroethyl motif contributes -2.3 to -3.1 kcal/mol binding energy through these non-classical interactions. Furthermore, fluorine substitution modulates lipophilicity, with the difluoroethyl group providing an optimal balance between membrane permeability (LogP 0.85) and aqueous solubility [4] [5].
Table 2: Impact of Fluorination Patterns on Molecular Properties
Alkyl Substituent | Van der Waals Volume (ų) | Dipole Moment (D) | Metabolic Stability (t½, human microsomes) | σm (Hammett Constant) |
---|---|---|---|---|
Ethyl | 52.2 | 0.1 | 12 min | 0.00 |
2-Fluoroethyl | 53.1 | 1.8 | 41 min | 0.34 |
2,2-Difluoroethyl | 54.0 | 2.3 | >120 min | 0.68 |
2,2,2-Trifluoroethyl | 55.0 | 2.9 | >240 min | 0.84 |
The steric parameters of the 2,2-difluoroethyl group (effective radius: 2.45Å) facilitate optimal positioning in hydrophobic enzyme subpockets. This precision placement enables the hydroxymethyl group to form simultaneous hydrogen bonds with catalytic residues, as observed in crystallographic studies of piperidine-based inhibitors bound to KDM5 demethylases. The conformational rigidity induced by geminal fluorines restricts rotational freedom, reducing the entropic penalty upon binding by 1.5-2.0 kcal/mol compared to flexible alkyl chains. This effect is particularly crucial for achieving nanomolar affinities against challenging epigenetic targets [4] [5].
Table 3: Structure-Activity Relationship of Piperidine Methanol Derivatives
R Group on Piperidine N | Hydrogen Bonding Capacity | Target Binding Affinity (Kd, nM) | Passive Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
Methyl | Low | 520 | 18.2 |
Ethyl | Low | 490 | 21.5 |
2-Hydroxyethyl | High | 210 | 5.3 |
2,2-Difluoroethyl | Moderate (C–H dipole) | 38 | 12.7 |
2,2,2-Trifluoroethyl | Low | 85 | 15.9 |
The structural data demonstrates that the 2,2-difluoroethyl substituent achieves an optimal compromise between hydrogen bonding capability (through polarized C–H bonds) and favorable lipophilicity. This balance translates to significantly enhanced binding affinity relative to other alkyl substituents while maintaining sufficient membrane permeability for intracellular target engagement. The unique physicochemical profile of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol makes it a privileged scaffold for developing inhibitors against chromatin-modifying enzymes where simultaneous optimization of potency and cell permeability presents significant challenges [4] [5].
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